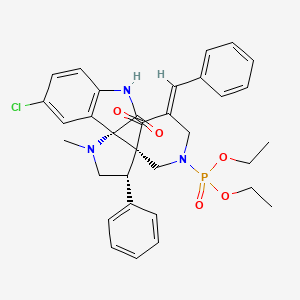

SARS-CoV-2 Mpro-IN-8

Description

Properties

Molecular Formula |

C33H35ClN3O5P |

|---|---|

Molecular Weight |

620.1 g/mol |

InChI |

InChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1 |

InChI Key |

ODPNIRLBABFWDZ-DTLORLEISA-N |

Isomeric SMILES |

CCOP(=O)(N1C/C(=C\C2=CC=CC=C2)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |

Canonical SMILES |

CCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Antiviral Candidate: A Technical Deep Dive into Spiroindole Phosphonate Inhibitors of SARS-CoV-2

For Immediate Release

In the relentless pursuit of effective therapeutics against SARS-CoV-2, a novel class of compounds, spiroindole phosphonates, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these potent viral inhibitors, tailored for researchers, scientists, and drug development professionals. The findings presented herein are a synthesis of recent advancements, offering a comprehensive overview of their potential to combat COVID-19.

Quantitative Analysis of Inhibitory Activity

The antiviral efficacy of the synthesized spiroindole phosphonate compounds (designated as 6a-l ) was rigorously evaluated against SARS-CoV-2 in Vero-E6 cells. The key quantitative metrics, including the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.

Table 1: Anti-SARS-CoV-2 Properties of Spiroindole Phosphonates (6a-l)

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| 6a | 88.61 | 73.07 | 0.82 |

| 6b | 10.39 | 22.0 | 2.12 |

| 6c | 85.84 | 126.0 | 1.47 |

| 6d | 13.53 | 18.83 | 1.39 |

| 6e | 340 | 9.834 | 0.03 |

| 6f | 7.26 | 10.0 | 1.38 |

| 6g | 8.88 | 20.33 | 2.29 |

| 6h | 46.74 | 38.33 | 0.82 |

| 6i | 35.21 | 87.01 | 2.47 |

| 6j | 21.66 | 40.10 | 1.85 |

| 6k | 106.1 | 49.92 | 0.47 |

| 6l | 578.4 | 23.71 | 0.04 |

| Favipiravir | 1382 | 5262 | 3.8 |

| Hydroxychloroquine | 36.92 | 356.4 | 9.7 |

| Chloroquine | 24.98 | 377.7 | 15.1 |

Data sourced from a study on spiroindole-containing compounds.[1][2]

Of the synthesized compounds, 6g and 6b demonstrated the most promising antiviral activity with IC50 values of 8.88 μM and 10.39 μM, respectively, and notable selectivity indices.[1][2]

Further investigation into the mechanism of action revealed that these compounds inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[1] The Mpro inhibitory properties of the most potent antiviral compounds were quantified and compared with the known protease inhibitor, Tipranavir.

Table 2: Mpro-SARS-CoV-2 Inhibitory Properties

| Compound | IC50 (μM) |

| 6b | 9.605 |

| 6d | 42.82 |

| 6g | 15.59 |

| Tipranavir | 7.38 |

Data reflects the Mpro inhibitory activity of selected spiroindole phosphonates.

Compound 6b exhibited the most potent Mpro inhibition, with an IC50 value comparable to Tipranavir.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and biological evaluation of the spiroindole phosphonate inhibitors.

Synthesis of Spiroindole Phosphonates (6a-l)

The synthesis of the target compounds was achieved through a microwave-assisted 1,3-dipolar cycloaddition reaction.

Reactants:

-

3,5-bis((E)-ylidene)-1-phosphonate-4-piperidones (3a-g )

-

Isatins (4 )

-

Sarcosine (5 )

Procedure:

-

An azomethine ylide is generated in situ from the interaction of isatins (4 ) and sarcosine (5 ).

-

The azomethine ylide undergoes a cycloaddition reaction with N-diethyl phosphonate-3,5-bis(ylidene)-4-piperidones (3a-g ).

-

The reaction is carried out under microwave irradiation, leading to the formation of (dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidin]-1″-yl)phosphonates (6a-l ) in excellent yields (80–95%).

Synthesis of Spiroindole Phosphonates.

Anti-SARS-CoV-2 Activity Assay (Vero-E6 Cells)

The antiviral activity was assessed using a standard viral-infected Vero-E6 cell technique.

Cell Culture:

-

Vero-E6 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Procedure:

-

Vero-E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The cells are then infected with SARS-CoV-2.

-

The infected cells are treated with serial dilutions of the test compounds.

-

After a defined incubation period (typically 48-72 hours), the cytopathic effect (CPE) is observed and quantified.

-

The IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Cytotoxicity Assay

The cytotoxicity of the compounds was determined in parallel with the antiviral assay on uninfected Vero-E6 cells.

Procedure:

-

Vero-E6 cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compounds.

-

After the incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mpro-SARS-CoV-2 Inhibition Assay

The inhibitory effect on the main protease was determined using a commercially available Mpro assay kit, typically a FRET-based assay.

Principle:

-

The assay utilizes a fluorogenic substrate that is cleaved by Mpro, resulting in an increase in fluorescence. Inhibitors of Mpro will prevent this cleavage and thus reduce the fluorescent signal.

Procedure:

-

The Mpro enzyme is pre-incubated with the test compounds for a specified time.

-

The fluorogenic substrate is then added to initiate the reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The IC50 value is determined as the concentration of the inhibitor that reduces the Mpro activity by 50%.

Experimental and logical workflow.

Structure-Activity Relationship (SAR)

The preliminary SAR analysis indicates that the nature and position of substituents on the indole and piperidone rings significantly influence the antiviral activity. Specifically, the presence of a chloro group on the indolyl moiety appears to enhance the anti-SARS-CoV-2 efficacy when compared to unsubstituted analogs. For instance, the comparison between compounds 6a (unsubstituted) and 6b (chloro-substituted) shows a dramatic increase in potency, with IC50 values of 88.61 μM and 10.39 μM, respectively. Further optimization of these scaffolds holds the potential for the development of even more potent inhibitors.

Conclusion

The discovery of spiroindole phosphonates as inhibitors of SARS-CoV-2, and specifically its main protease, represents a significant step forward in the development of novel antiviral therapeutics. The data presented in this guide underscores the potential of this chemical scaffold. The detailed experimental protocols provide a framework for further research and optimization of these promising compounds. Continued investigation into the structure-activity relationships and in vivo efficacy is warranted to fully elucidate the therapeutic potential of spiroindole phosphonates in the fight against COVID-19.

References

A Technical Guide to the Structure-Activity Relationship of Spiroindole-Based SARS-CoV-2 Mpro Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) of spiroindole compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2] The unique three-dimensional structure of the spirooxindole scaffold has made it a privileged framework in medicinal chemistry for developing novel therapeutic agents.[3][4][5] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and concepts to aid in the rational design of more potent and selective spiroindole-based Mpro inhibitors.

The Role of Mpro in SARS-CoV-2 Replication

The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at more than 11 specific sites to release functional non-structural proteins (nsps). These nsps are vital for forming the replication and transcription complex. Because inhibiting Mpro activity can halt viral replication and there are no known human proteases with similar cleavage specificity, it is a highly attractive target for antiviral drug development.

Quantitative Structure-Activity Relationship (SAR) Data

Recent studies have explored spiroindole derivatives as potential Mpro inhibitors. The biological activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against Mpro, their half-maximal cytotoxic concentration (CC50) in host cells, and the resulting selectivity index (SI = CC50/IC50).

One study investigated a series of spiroindole-pyrrolidine phosphonates, revealing key insights into their SAR. The general structure for this series is depicted below, with activity data summarized in Table 1.

Table 1: Anti-SARS-CoV-2 and Mpro Inhibitory Activities of Spiroindole-Phosphonate Derivatives

| Compound | R | R' | Anti-SARS-CoV-2 IC50 (µM) | CC50 (µM) | SI | Mpro IC50 (µM) |

| 6b | Ph | Cl | 10.39 | 22.0 | 2.12 | 9.605 |

| 6d | 4-FC6H4 | Cl | 13.53 | 18.83 | 1.39 | 42.82 |

| 6f | 4-ClC6H4 | Cl | 7.26 | 10.0 | 1.38 | - |

| 6g | 4-BrC6H4 | H | 8.88 | 20.33 | 2.29 | 15.59 |

| 6i | 4-H3CC6H4 | H | 35.21 | 87.01 | 2.47 | - |

| 6j | 4-H3CC6H4 | Cl | 21.66 | 40.10 | 1.85 | - |

| Tipranavir | - | - | - | - | - | 7.38 |

Data sourced from Bekheit et al. (2023). "-" indicates data not reported.

SAR Analysis:

-

Effect of Substitution at R': A comparison between compounds 6g (R'=H) and its chlorinated analog (R=4-BrC6H4, R'=Cl, not shown in table) indicated that the presence of chlorine at the R' position can influence activity. Compound 6b (R'=Cl) showed the most potent Mpro inhibition in this series with an IC50 of 9.605 µM, comparable to the reference inhibitor Tipranavir.

-

Effect of Substitution at R: The nature of the aryl group at the R position significantly impacts potency. Compound 6g , with a bromo-substituted phenyl ring, exhibited a promising balance of antiviral activity (IC50 = 8.88 µM) and low cytotoxicity, resulting in a good selectivity index (SI = 2.29). Replacing the bromo group with a fluoro group (6d ) or a methyl group (6j ) led to a decrease in antiviral potency.

-

Overall Potency: Compound 6b emerged as the most effective Mpro inhibitor, while compound 6f showed the highest activity in the cell-based anti-SARS-CoV-2 assay (IC50 = 7.26 µM), though it also had higher cytotoxicity.

Another study focused on spirooxindole-based phenylsulfone cycloadducts, evaluating their activity against SARS-CoV-2 and MERS-CoV.

Table 2: Antiviral Activity of Spirooxindole-Phenylsulfone Derivatives

| Compound | SARS-CoV-2 IC50 (µM) | MERS-CoV IC50 (µM) |

| 4c | 17 | - |

| 4d | 24 | 23 |

| 4e | 18 | - |

| 4i | - | 11 |

| 4k | 27 | - |

Data sourced from Al-Ostath et al. (2022). "-" indicates data not reported or significantly lower activity.

SAR Analysis:

-

Compounds 4c and 4e displayed the most potent activity against SARS-CoV-2, with IC50 values of 17 µM and 18 µM, respectively.

-

Compound 4i was the most effective against MERS-CoV, with an IC50 of 11 µM.

-

Interestingly, the study found that combining certain potent compounds, such as 4k with 4i , resulted in a synergistic effect with improved antiviral activity (IC50 = 3.275 µM against SARS-CoV-2) and better safety profiles.

While some spirooxindole scaffolds show promise, not all are active against Mpro. A study of spirofused tetrahydroisoquinoline–oxindole hybrids found that while some compounds were active against SARS-CoV-2 spike/ACE2 fusion (IC50 of 3.6 µM for the most active compound), none of the tested compounds showed inhibitory activity against Mpro. This highlights the specific structural requirements for targeting the Mpro active site.

Experimental Protocols

The identification and characterization of spiroindole Mpro inhibitors involve chemical synthesis followed by a cascade of biological assays.

The synthesis of spirooxindole derivatives is often achieved through efficient multicomponent reactions. For instance, spirooxindole-based phenylsulfone cycloadducts can be synthesized via a one-pot [3+2] cycloaddition reaction involving phenyl vinyl sulfone, substituted isatins, and various amines. Spiroindole-pyrrolidine phosphonates are synthesized through a similar cycloaddition strategy.

General Protocol for [3+2] Cycloaddition:

-

A mixture of a substituted isatin, an amino acid (e.g., sarcosine), and an electron-deficient alkene (e.g., diethyl (E)-(2-nitrovinyl)phosphonate) is prepared in a suitable solvent like methanol.

-

The mixture is refluxed for a specified period (e.g., 8-10 hours).

-

Reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified, typically by column chromatography, to yield the desired spiroindole compound.

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

Test Compounds (Spiroindoles) and DMSO

-

384-well plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of the spiroindole inhibitors in DMSO.

-

Dispensing: Dispense a small volume (e.g., 1 µL) of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.

-

Enzyme Addition: Add a solution of recombinant Mpro (final concentration typically in the nanomolar range, e.g., 30 nM) in assay buffer to each well, except for the no-enzyme control wells.

-

Pre-incubation: Mix the plate gently and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Mpro FRET substrate solution (final concentration in the micromolar range) to all wells to start the reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at an appropriate excitation/emission wavelength pair (e.g., 340 nm/460 nm).

-

Data Analysis: Calculate the initial reaction velocity (rate) for each well by plotting fluorescence against time. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

This cell-based assay determines the efficacy of the compounds in inhibiting viral replication in a host cell line.

Materials:

-

Vero-E6 cells (African green monkey kidney epithelial cells)

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test Compounds

-

Crystal Violet stain

Protocol:

-

Cell Seeding: Seed Vero-E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment: Wash the cells and add media containing serial dilutions of the spiroindole compounds.

-

Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and untreated-infected controls.

-

Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) to become visible (e.g., 3-4 days).

-

CPE Evaluation: Observe the cells under a microscope to assess the viral CPE.

-

Cell Viability Staining: Fix the cells with a fixative (e.g., 10% formalin) and stain with Crystal Violet.

-

Quantification: Solubilize the stain and measure the absorbance using a plate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel antitumor spirodihydrothiopyran-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiroindole-Containing Antiviral Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spiroindole scaffolds has established them as a privileged class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties of spiroindole-containing compounds with demonstrated antiviral activity. It includes a summary of their quantitative antiviral data, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Key Spiroindole Scaffolds and Their Antiviral Activities

Spirooxindoles, characterized by a spiro-fused ring system at the C3 position of an oxindole core, are a prominent family of spiroindoles with significant antiviral potential.[1] These compounds have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue Virus (DENV), Influenza Virus, Respiratory Syncytial Virus (RSV), and coronaviruses.[1][3]

Spiro-pyrrolidinyl Oxindoles

One of the most explored scaffolds is the spiro-pyrrolidinyl oxindole core. These compounds have shown promising activity against various viruses. For instance, certain derivatives have been identified as potent inhibitors of HIV replication.

Spiro-pyrazolopyridone Oxindoles

Spiro-pyrazolopyridone oxindoles have emerged as potent inhibitors of the Dengue Virus NS4B protein. A notable example is the preclinical candidate (R)-44, which has demonstrated excellent in vivo efficacy in a mouse model of dengue viremia.

Other Bioactive Spiroindole Scaffolds

Other spiroindole derivatives, such as those derived from strictosamide, have shown significant activity against the influenza A virus. Additionally, spiro[indoline-3,2′-thiazolidine] derivatives have been synthesized and evaluated for their antiviral properties.

Chemical Properties of Representative Spiroindole Antivirals

The chemical properties of spiroindole compounds, such as molecular weight and lipophilicity (LogP), play a crucial role in their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the chemical and antiviral properties of selected spiroindole-containing compounds.

Table 1: Chemical Properties of Selected Spiroindole Antiviral Compounds

| Compound Name/ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | IUPAC Name |

| NITD609 (Cipargamin) | C₁₉H₁₄Cl₂FN₃O | 390.2 | 3.9 | (3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[indole-3,1'-pyrido[3,4-b]indol]-2(1H)-one |

| SIP-1 | C₂₂H₂₀N₂O₄S | 424.5 | N-(2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl)-N-((S)-1-phenylethyl)thiophene-2-sulfonamide | |

| (R)-44 | C₂₅H₂₇FN₄O₃ | 466.5 | (R)-1-(4-fluorobenzyl)-6-(4-hydroxypiperidin-1-yl)-4-methyl-1,5-dihydrospiro[pyrazole-3,3'-indolin]-2'(1'H)-one | |

| Compound 19 (HIV NNRTI) | C₂₂H₁₉FN₄O₂ | 390.4 | 2-((1'-(pyridin-2-yl)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-yl)amino)nicotinonitrile |

Table 2: Antiviral Activity of Selected Spiroindole-Containing Compounds

| Compound Name/ID | Virus | Target | IC50 / EC50 | CC50 | Selectivity Index (SI) |

| NITD609 (Cipargamin) | Plasmodium falciparum | PfATP4 | ~1 nM (IC50) | >10 µM (HFF cells) | >10000 |

| SIP-1 | HIV-1 | Vpr | 0.5 µM (IC50) | >100 µM (Molt-4, HeLa) | >200 |

| (R)-44 | Dengue Virus (DENV-2, -3) | NS4B | 10-80 nM (EC50) | >20 µM | >250 |

| Compound 19 (HIV NNRTI) | HIV-1 | Reverse Transcriptase | 8 nM (EC50) | Not Reported | Not Reported |

| Strictosamide derivative (47b) | Influenza A (A/Jinan/15/90) | Not Specified | 4.12 µg/mL (IC50) | Not Reported | Not Reported |

| Spiro[indoline-pyrrolizidine] (50) | Influenza A (H1N1) | Not Specified | 1.9 µg/mL (EC50) | 37 µg/mL | 19.5 |

| Dispiro[indoline-pyrrolidine-piperidine] derivative | SARS-CoV-2 | Not Specified | 7.687 µM (IC50) | 262.5 µM | 34.1 |

| Spiro[triazolo[4,5-b]pyridine-7,3′-indoline] derivative | Dengue Virus (DENV-1, -2, -3) | Not Specified | 0.78, 0.16, 0.035 µM (IC50) | Not Reported | Not Reported |

| Spirooxindole-based phenylsulfone (4i) | MERS-CoV | Not Specified | 11 µM (IC50) | Not Reported | Not Reported |

| Spirooxindole-based phenylsulfone (4c) | SARS-CoV-2 | Not Specified | 17 µM (IC50) | Not Reported | Not Reported |

Mechanisms of Antiviral Action and Signaling Pathways

Spiroindole-containing compounds exert their antiviral effects through various mechanisms, often by targeting specific viral proteins or host factors essential for viral replication.

Inhibition of Dengue Virus NS4B Protein

A significant mechanism of action for certain spiro-pyrazolopyridone oxindoles is the inhibition of the Dengue Virus non-structural protein 4B (NS4B). NS4B is a key component of the viral replication complex and is involved in viral RNA synthesis. Inhibition of NS4B disrupts the formation and function of this complex, thereby halting viral replication. The interaction of NS4B with other viral proteins, such as NS3, is crucial for its function, and compounds that block this interaction can effectively inhibit the virus.

Caption: Inhibition of Dengue Virus replication by a spiroindole compound targeting the NS4B protein.

Inhibition of HIV Reverse Transcriptase

Several spirooxindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative spiroindole compound and for key antiviral and cytotoxicity assays.

Synthesis of Spiro[indoline-3,2′-pyrrolidine] Derivatives

A common method for the synthesis of spiro[indoline-3,2′-pyrrolidine] derivatives is through a [3+2] cycloaddition reaction. The following is a general protocol:

Materials:

-

Substituted isatin

-

Sarcosine or other amino acid

-

A suitable dipolarophile (e.g., an electron-deficient alkene)

-

Solvent (e.g., methanol, ethanol, or acetonitrile)

-

Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

-

To a solution of the substituted isatin (1.0 mmol) and sarcosine (1.2 mmol) in the chosen solvent (10 mL), the mixture is stirred at room temperature for 10-15 minutes to generate the azomethine ylide in situ.

-

The dipolarophile (1.0 mmol) is then added to the reaction mixture.

-

The reaction mixture is heated to reflux for a time determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is treated with cold water, and the solid product is collected by filtration.

-

The crude product is washed with water and dried.

-

Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Antiviral Drug Discovery and Evaluation Workflow

The discovery and development of novel antiviral spiroindole compounds typically follow a multi-step workflow, from initial high-throughput screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of antiviral spiroindole compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring the protection of host cells from virus-induced death.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Virus stock of known titer

-

Test compounds (spiroindole derivatives)

-

96-well cell culture plates

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted test compounds to the wells. Subsequently, add a pre-titered amount of virus to each well (except for cell control wells) to induce a clear cytopathic effect in the virus control wells after a specific incubation period.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

-

Staining: After the incubation period, remove the medium and stain the cell monolayer with Crystal Violet solution.

-

Data Analysis: Quantify the cell viability, for example, by solubilizing the stain and measuring the absorbance. Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the viral CPE by 50%.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the compounds on the host cells.

Materials:

-

Host cell line

-

Cell culture medium

-

Test compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates as described for the CPE assay.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Outlook

Spiroindole-containing compounds represent a rich and versatile source of potential antiviral agents. Their unique three-dimensional structures provide a framework for the development of potent and selective inhibitors against a variety of viral targets. While significant progress has been made, particularly in the development of inhibitors for HIV and Dengue virus, many spiroindole scaffolds remain unexplored for their antiviral potential.

Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action and identifying the specific viral or host targets for a broader range of spiroindole compounds will be crucial for rational drug design. Furthermore, the synthesis and evaluation of a wider diversity of spiroindole libraries are needed to identify new lead compounds with improved potency, broader antiviral spectra, and favorable pharmacokinetic properties. The continued investigation of these promising scaffolds holds great potential for the development of the next generation of antiviral therapeutics.

References

The Role of the Phosphonate Group in Mpro Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the virus's life cycle, making it a prime target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication.[1] Inhibition of this enzyme effectively halts the viral life cycle. The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41. This nucleophilic cysteine is the target for many covalent inhibitors. The phosphonate group has emerged as a versatile functional group in the design of Mpro inhibitors due to its unique chemical properties, acting both as a bioisostere of phosphate and as a potential reactive moiety for covalent inhibition. This technical guide provides an in-depth overview of the role of the phosphonate group in Mpro inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and mechanisms.

The Phosphonate Group: A Dual-Role Player in Mpro Inhibition

The phosphonate group (-PO(OR)2) offers several advantages in the design of enzyme inhibitors. Its tetrahedral geometry and ability to accept hydrogen bonds allow it to act as a stable mimic of the transition state of peptide bond hydrolysis or as a bioisostere for phosphate groups, which are common in biological systems.[2] In the context of Mpro inhibition, the phosphonate group can play two primary roles:

-

Non-covalent Interactions: The phosphonate moiety can form significant hydrogen bonding and electrostatic interactions with residues in the active site of Mpro. Molecular docking studies have suggested that the oxygen atoms of the phosphonate group can interact with key residues such as Glu166 and Gln189, contributing to the binding affinity of the inhibitor.[3]

-

Covalent Inhibition: The phosphorus atom of a phosphonate can act as an electrophilic center, susceptible to nucleophilic attack by the catalytic Cys145 residue in the Mpro active site. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme. This "warhead" functionality is a key strategy in the design of potent and long-lasting inhibitors for cysteine proteases.

Quantitative Data on Phosphonate-Based Mpro Inhibitors

The development of phosphonate-containing inhibitors for SARS-CoV-2 Mpro is an active area of research. While extensive experimental data is still emerging, several studies have reported promising candidates. The following tables summarize the available quantitative data for various phosphonate derivatives.

Table 1: Experimentally Determined Inhibitory Activity of Spiroindole Phosphonates against SARS-CoV-2 Mpro

| Compound ID | Structure | Mpro IC50 (µM) |

| 6b | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidin]-1''-yl)phosphonate derivative | 9.605 |

| 6d | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidin]-1''-yl)phosphonate derivative | 42.82 |

| 6g | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidin]-1''-yl)phosphonate derivative | 15.59 |

Data extracted from Girgis et al., 2023.

Table 2: Computationally Predicted Binding Affinity of Phosphonate Derivatives for SARS-CoV-2 Mpro

| Compound ID | Type | Binding Energy (kcal/mol) | Predicted Ki (µM) |

| L24 | Bisphosphonate | -6.38 | 2.5 |

| L1-L51 | Mono-, Bis-, and Tetra-phosphonates | Ranging from -4.0 to -6.38 | Ranging from 2.5 to >100 |

Data extracted from Ghasemi et al., 2022. Note: These values are based on molecular docking studies and have not been experimentally confirmed.[3]

Experimental Protocols

The evaluation of Mpro inhibitors typically involves enzymatic assays to determine their inhibitory potency (e.g., IC50, Ki). A commonly used method is the Förster Resonance Energy Transfer (FRET) assay.

Detailed Protocol for FRET-Based Mpro Inhibition Assay

This protocol is adapted from established methods for measuring Mpro activity and inhibition.[1]

1. Materials and Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

Mpro FRET Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Inhibitor Stock Solution (e.g., 10 mM in DMSO)

-

DMSO (for control wells)

-

384-well black plates

2. Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the phosphonate inhibitor in DMSO to generate a range of concentrations for IC50 determination.

-

-

Assay Plate Preparation:

-

Dispense 1 µL of the serially diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a solution of Mpro in assay buffer to the desired final concentration (typically in the nanomolar range, to be optimized for a robust signal-to-background ratio).

-

Add 50 µL of the Mpro solution to each well, except for the no-enzyme control wells.

-

-

Pre-incubation:

-

Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the Mpro FRET substrate solution in assay buffer to the desired final concentration (typically in the micromolar range).

-

Add 50 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Monitoring:

-

Immediately place the plate in a fluorescence plate reader.

-

Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration of 30-60 minutes. The excitation wavelength is typically around 340 nm and the emission wavelength is around 490 nm for the specified substrate.

-

3. Data Analysis:

-

Calculate the Rate of Reaction:

-

For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

-

-

Determine IC50 Value:

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Visualizations: Pathways and Workflows

Signaling Pathway of Mpro Action and Inhibition

The following diagram illustrates the critical role of Mpro in the SARS-CoV-2 life cycle and the mechanism of its inhibition.

Caption: SARS-CoV-2 Mpro action and inhibition pathway.

Experimental Workflow for Screening Mpro Inhibitors

The following diagram outlines the typical workflow for identifying and characterizing Mpro inhibitors.

Caption: Workflow for Mpro inhibitor screening and development.

Logical Relationship: Proposed Binding Mode of Phosphonate Inhibitors

This diagram illustrates the proposed interactions of a phosphonate inhibitor with the active site of Mpro, based on molecular docking studies.

Caption: Proposed interactions of a phosphonate inhibitor with Mpro.

Conclusion

The phosphonate group represents a promising scaffold for the development of novel and potent inhibitors against SARS-CoV-2 Mpro. Its ability to act as a phosphate mimic and a covalent warhead provides a dual mechanism for disrupting the function of this critical viral enzyme. While the number of experimentally validated phosphonate-based Mpro inhibitors is still growing, computational studies suggest a rich chemical space for exploration. Further research, including the synthesis and experimental validation of diverse phosphonate derivatives and the acquisition of high-resolution crystal structures, will be crucial in advancing these compounds towards clinical applications in the fight against COVID-19 and future coronavirus outbreaks.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Spiroindole Derivatives Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global effort to identify effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has explored a vast chemical space, with spiroindole derivatives emerging as a promising class of compounds. Their unique three-dimensional structures and synthetic tractability make them attractive scaffolds for targeting key viral processes. This technical guide provides an in-depth overview of the initial screening of spiroindole derivatives against SARS-CoV-2, consolidating quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to aid researchers in the ongoing quest for novel antiviral agents.

Data Presentation: Efficacy of Spiroindole Derivatives

The antiviral activity of spiroindole derivatives has been evaluated against several key SARS-CoV-2 targets. The following tables summarize the quantitative data from various screening studies, providing a comparative overview of their potency and cytotoxicity.

Table 1: Anti-SARS-CoV-2 Activity of Spirooxindole-Based Phenylsulfone Cycloadducts

| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 4c | SARS-CoV-2 (Whole Virus) | 17 | >100 | >5.88 |

| 4e | SARS-CoV-2 (Whole Virus) | 18 | >100 | >5.56 |

| 4d | SARS-CoV-2 (Whole Virus) | 24 | >100 | >4.17 |

| 4k | SARS-CoV-2 (Whole Virus) | 27 | >100 | >3.70 |

| 4k + 4i (Combination) | SARS-CoV-2 (Whole Virus) | 3.275 | 11832 | >3612 |

Data sourced from a study on spirooxindole-based phenylsulfonyl moieties.[1][2][3]

Table 2: Activity of Spiroindole-Phosphonate Derivatives Against SARS-CoV-2 and its Main Protease (Mpro)

| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 6g | SARS-CoV-2 (Whole Virus) | 8.88 | 20.33 | 2.29 |

| 6b | SARS-CoV-2 (Whole Virus) | 10.39 | 22.0 | 2.12 |

| 6i | SARS-CoV-2 (Whole Virus) | 35.21 | 87.01 | 2.47 |

| 6f | SARS-CoV-2 (Whole Virus) | 7.26 | 10.0 | 1.38 |

| 6d | SARS-CoV-2 (Whole Virus) | 13.53 | 18.83 | 1.39 |

| 6j | SARS-CoV-2 (Whole Virus) | 21.66 | 40.10 | 1.85 |

| 6b | Mpro | 9.605 | - | - |

| 6g | Mpro | 15.59 | - | - |

| 6d | Mpro | 42.82 | - | - |

| Tipranavir (Control) | Mpro | 7.38 | - | - |

Data sourced from a study on spiroindole-containing compounds bearing a phosphonate group.[1]

Table 3: Inhibitory Activity of Spirooxindoles Based on Uracil Derivatives Against SARS-CoV-2 and its Enzymes

| Compound | Target | IC50 (nM) |

| 3a | RdRp | 40.23 ± 0.09 |

| 3a | Spike Glycoprotein | 40.27 ± 0.17 |

| 4d | RdRp | 41.26 ± 0.25 |

| 4d | Spike Glycoprotein | 41.23 ± 0.12 |

| 4e | RdRp | 42.27 ± 0.31 |

| 4e | Spike Glycoprotein | 42.27 ± 0.31 |

| 4b | RdRp | 44.90 ± 0.08 |

| 4b | Spike Glycoprotein | 44.83 ± 0.16 |

| Chloroquine (Control) | RdRp | 45 ± 0.02 |

| Chloroquine (Control) | Spike Glycoprotein | 45 ± 0.06 |

Data sourced from a study on spiro-oxindoles based on uracil derivatives.[4]

Table 4: Inhibition of SARS-CoV-2 Spike-ACE2 Interaction by Spiro-fused Tetrahydroisoquinoline-Oxindole Hybrids

| Compound | Target | IC50 (µM) |

| 11j | Spike-ACE2 Interaction | 3.6 |

Data sourced from a study on spirooxindoles as blocking agents of SARS-CoV-2 spike/ACE2 interaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are composite protocols for key experiments based on published studies.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of SARS-CoV-2 in a host cell line.

-

Cell Line: Vero E6 cells are commonly used due to their susceptibility to SARS-CoV-2 infection.

-

Virus Strain: A well-characterized strain of SARS-CoV-2, such as "NRC-03-nhCoV," is used.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the spiroindole derivatives.

-

Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After an adsorption period (e.g., 1 hour), remove the virus inoculum and add an overlay medium containing the compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with a staining solution (e.g., 0.1% crystal violet).

-

Count the number of plaques in each well and calculate the percentage of inhibition relative to untreated virus-infected controls.

-

The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

-

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

-

Cell Line: Vero E6 cells.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates.

-

Treat the cells with serial dilutions of the spiroindole derivatives.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

-

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay

This is a biochemical assay to screen for inhibitors of the viral main protease, which is essential for viral replication.

-

Enzyme: Recombinant SARS-CoV-2 Mpro.

-

Substrate: A fluorogenic peptide substrate that is cleaved by Mpro.

-

Procedure:

-

Dispense the spiroindole derivatives into a 384-well plate.

-

Add the Mpro enzyme to the wells and incubate to allow for compound-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the percentage of Mpro inhibition for each compound concentration compared to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay identifies compounds that inhibit the viral RNA polymerase, a key enzyme in the replication of the viral genome.

-

Enzyme Complex: Recombinant SARS-CoV-2 nsp12 (RdRp) in complex with nsp7 and nsp8 cofactors.

-

Assay Principle: A common method is a fluorescence resonance energy transfer (FRET)-based assay where the polymerase activity leads to a change in the FRET signal.

-

Procedure:

-

Incubate the RdRp enzyme complex with the spiroindole derivatives in an appropriate reaction buffer.

-

Initiate the polymerization reaction by adding a template RNA and nucleotides, one of which is labeled with a fluorophore.

-

Monitor the change in fluorescence signal over time.

-

Calculate the percentage of RdRp inhibition at different compound concentrations.

-

Determine the IC50 value from the dose-response curve.

-

Spike-ACE2 Binding Inhibition Assay

This assay screens for compounds that block the interaction between the viral spike protein and the human ACE2 receptor, the first step in viral entry.

-

Reagents: Recombinant SARS-CoV-2 Spike protein (Receptor Binding Domain, RBD) and recombinant human ACE2 protein.

-

Assay Format: Enzyme-Linked Immunosorbent Assay (ELISA) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Procedure (ELISA-based):

-

Coat a 96-well plate with recombinant human ACE2 protein.

-

Block the plate to prevent non-specific binding.

-

Pre-incubate the biotinylated Spike RBD with serial dilutions of the spiroindole derivatives.

-

Add the mixture to the ACE2-coated plate and incubate.

-

Wash the plate to remove unbound components.

-

Add streptavidin-HRP (Horseradish Peroxidase) and incubate.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

-

Calculate the percentage of inhibition of the Spike-ACE2 interaction.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key SARS-CoV-2 signaling pathways targeted by spiroindole derivatives and a typical experimental workflow for their initial screening.

Caption: SARS-CoV-2 lifecycle and points of inhibition by spiroindole derivatives.

Caption: General workflow for initial screening of antiviral compounds.

References

- 1. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies [mdpi.com]

- 4. mdpi.com [mdpi.com]

Preliminary Investigation of SARS-CoV-2 Mpro Inhibitor MPI8: A Cytotoxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a preliminary investigation into the cytotoxicity of MPI8, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). As the scientific community continues its vigorous search for effective COVID-19 therapeutics, understanding the safety profile of promising antiviral candidates is paramount. This document summarizes key quantitative data regarding MPI8's activity and cytotoxicity, outlines detailed experimental methodologies for assessing cell viability, and presents visual workflows and the inhibitor's mechanism of action to guide further research and development.

Data Presentation: Quantitative Analysis of MPI8

The following tables provide a consolidated view of the reported efficacy and cytotoxicity of the SARS-CoV-2 Mpro inhibitor, MPI8. These data are essential for evaluating its therapeutic potential and selectivity.

Table 1: In Vitro Efficacy of MPI8 Against SARS-CoV-2 and Associated Proteases

| Parameter | Value | Cell Line / System | Description |

| Enzymatic IC50 | 105 nM | N/A (Biochemical Assay) | Concentration of MPI8 that inhibits 50% of the enzymatic activity of purified SARS-CoV-2 Mpro. |

| Cellular Mpro IC50 | 31 nM | A549-ACE2 | Concentration of MPI8 that inhibits 50% of Mpro activity within human lung adenocarcinoma cells expressing ACE2.[1][2] |

| Antiviral EC50 | 30 nM | Vero E6 | Concentration of MPI8 that provides 50% protection against the cytopathic effect of SARS-CoV-2 in African green monkey kidney cells.[1][2] |

| Antiviral EC50 | 30 nM | A549-ACE2 | Concentration of MPI8 that provides 50% protection against the cytopathic effect of SARS-CoV-2 in human lung adenocarcinoma cells expressing ACE2.[1] |

| Cathepsin L IC50 | 1.2 nM | N/A (Biochemical Assay) | Concentration of MPI8 that inhibits 50% of the enzymatic activity of the host protease Cathepsin L. |

Table 2: Cytotoxicity Profile of MPI8

| Parameter | Value | Cell Line | Assay | Description |

| CC50 | > 200 µM | Vero C1008 | CCK-8 | Concentration of MPI8 that reduces the viability of uninfected African green monkey kidney cells by 50%. |

Table 3: Selectivity Index of MPI8

| Cell Line | Selectivity Index (SI = CC50 / EC50) |

| Vero | > 6667 |

The high selectivity index for MPI8 in Vero cells suggests a favorable therapeutic window, where the concentration required for antiviral activity is substantially lower than the concentration that causes significant toxicity to host cells.

Experimental Protocols

To ensure reproducibility and standardization in cytotoxicity assessment, this section provides a detailed methodology for the Cell Counting Kit-8 (CCK-8) assay, a common colorimetric method for determining cell viability.

Cell Counting Kit-8 (CCK-8) Assay for Cytotoxicity of MPI8

1. Objective:

To determine the 50% cytotoxic concentration (CC50) of MPI8 on a selected cell line (e.g., Vero E6 or A549).

2. Materials:

-

MPI8 compound

-

Vero E6 or A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

3. Cell Seeding:

-

Culture Vero E6 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

4. Compound Treatment:

-

Prepare a stock solution of MPI8 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the MPI8 stock solution in culture medium to achieve the desired final concentrations for testing. A common range to start with is from 0.1 µM to 200 µM.

-

Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of MPI8. Include vehicle control wells (medium with the same concentration of DMSO used for the highest MPI8 concentration) and untreated control wells (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

5. CCK-8 Assay:

-

After the incubation period, add 10 µL of the CCK-8 solution to each well of the plate.

-

Be careful not to introduce bubbles into the wells, as they can interfere with the optical density (O.D.) reading.

-

Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will depend on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

-

Subtract the absorbance of the blank wells (medium and CCK-8 solution only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each MPI8 concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the MPI8 concentration.

-

Determine the CC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Mechanisms

Visual diagrams are provided below to clearly illustrate the experimental workflow for cytotoxicity testing and the proposed mechanism of action for MPI8.

Caption: Workflow for assessing cytotoxicity using the CCK-8 assay.

Caption: Dual-target mechanism of MPI8 inhibiting both viral Mpro and host Cathepsin L.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of SARS-CoV-2 Mpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication.[1][2][3] This essential role makes it a prime target for the development of antiviral therapeutics.[1][4] The inhibition of Mpro blocks the viral replication process, making it an attractive strategy for combating COVID-19.

These application notes provide a detailed protocol for the in vitro testing of inhibitors against SARS-CoV-2 Mpro, using a representative inhibitor as an example. The described methodology is based on a widely used Förster Resonance Energy Transfer (FRET) assay, which provides a robust and sensitive platform for inhibitor screening and characterization.

Mechanism of Action of Mpro Inhibition

SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. Mpro cleaves the viral polyproteins pp1a and pp1ab at 11 specific sites, a crucial step for the assembly of the viral replication and transcription complex. Inhibitors of Mpro are typically small molecules that bind to the active site of the enzyme, preventing it from processing its natural substrates. This can occur through covalent or non-covalent interactions. By blocking the proteolytic activity of Mpro, these inhibitors effectively halt the viral life cycle.

Caption: Mechanism of SARS-CoV-2 Mpro inhibition.

Quantitative Data Summary

The following table summarizes key parameters for a representative SARS-CoV-2 Mpro inhibitor, based on typical values found in the literature for potent inhibitors.

| Parameter | Value | Description |

| IC50 | 7.6 - 748.5 nM | The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of Mpro activity in vitro. |

| Ki | Varies | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. |

| CC50 | > 200 µM | The 50% cytotoxic concentration, representing the concentration of a compound that causes the death of 50% of viable cells. A high CC50 value indicates low cytotoxicity. |

| EC50 | 2.82 µM | The half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response. In this context, it refers to the concentration required to inhibit viral replication by 50% in a cell-based assay. |

Experimental Protocol: In Vitro FRET-based Assay for SARS-CoV-2 Mpro Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of a compound against recombinant SARS-CoV-2 Mpro. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro (e.g., Aurora Biolabs, Cat. No. 728206)

-

Mpro FRET Substrate (e.g., Cayman Chemical, Item No. 701962)

-

Assay Buffer (e.g., 20 mM Tris, pH 7.3, 150 mM NaCl)

-

Dithiothreitol (DTT) (e.g., Cayman Chemical, Item No. 700416)

-

Dimethyl Sulfoxide (DMSO)

-

Test Inhibitor (e.g., Mpro-IN-8)

-

Positive Control Inhibitor (e.g., GC376)

-

Black, low-binding 96-well or 384-well plates

-

Fluorescence plate reader with excitation/emission wavelengths of ~340-360 nm and ~460-490 nm, respectively

Experimental Workflow

Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

1X Assay Buffer with DTT: Prepare the assay buffer containing 1 mM DTT. For example, add 4 µL of 0.5 M DTT to 1996 µL of 1X Assay Buffer. Prepare this solution fresh on the day of the experiment.

-

Mpro Enzyme Dilution: Thaw the recombinant Mpro on ice. Dilute the enzyme to a working concentration (e.g., 5 ng/µL) in the 1X Assay Buffer with DTT. Keep the diluted enzyme on ice. The final concentration in the assay will typically be in the nanomolar range.

-

Mpro FRET Substrate Solution: Dilute the FRET substrate stock solution to the desired final concentration (e.g., 20 µM) in the 1X Assay Buffer with DTT. Protect the solution from light.

-

Inhibitor and Control Dilutions: Prepare a serial dilution of the test inhibitor (Mpro-IN-8) and the positive control inhibitor (e.g., GC376) in DMSO. Further dilute these in the assay buffer to the desired concentrations (typically 10X the final assay concentration).

-

-

Assay Plate Setup (for a 50 µL final reaction volume):

-

Background/No-Enzyme Control Wells: Add 25 µL of 1X Assay Buffer with DTT.

-

Positive Control/100% Activity Wells: Add 20 µL of 1X Assay Buffer with DTT and 5 µL of DMSO (or the same solvent concentration as the inhibitor).

-

Inhibitor Test Wells: Add 20 µL of 1X Assay Buffer with DTT and 5 µL of the diluted inhibitor solution.

-

Positive Control Inhibitor Wells: Add 20 µL of 1X Assay Buffer with DTT and 5 µL of the diluted positive control inhibitor solution.

-

-

Enzyme Addition:

-

Add 20 µL of the diluted Mpro enzyme solution to the positive control and inhibitor test wells.

-

Add 20 µL of 1X Assay Buffer with DTT to the background/no-enzyme control wells.

-

-

Pre-incubation:

-

Mix the contents of the wells gently (e.g., by orbital shaking).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 25 µL of the diluted Mpro FRET substrate solution to all wells to initiate the reaction.

-

-

Fluorescence Monitoring:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340-360 nm, Em: 460-490 nm).

-

-

Data Analysis:

-

Calculate the Rate of Reaction: For each well, determine the initial velocity (rate) of the reaction by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve.

-

Calculate Percent Inhibition:

-

Correct the rates of the test wells by subtracting the average rate of the background (no-enzyme) wells.

-

The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100

-

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Troubleshooting

-

High background fluorescence: Ensure the use of low-binding black plates. Check for potential autofluorescence of the test compounds.

-

Low signal-to-background ratio: Optimize the concentrations of Mpro and the FRET substrate. Ensure the enzyme is active.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Prepare fresh buffers and enzyme dilutions for each experiment.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of SARS-CoV-2 Mpro inhibitors. The FRET-based assay is a reliable and high-throughput method for screening and characterizing potential antiviral compounds. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data for the development of novel therapeutics against COVID-19.

References

Application Notes: Evaluating SARS-CoV-2 Mpro Inhibitor Efficacy with Cell-Based Assays

Application Notes and Protocols for Utilizing SARS-CoV-2 Mpro Inhibitors in Vero-E6 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional proteins required for viral replication and transcription.[1][2][3][4][5] This essential role makes Mpro a prime target for the development of antiviral therapeutics. This document provides detailed application notes and protocols for the use of a representative SARS-CoV-2 Mpro inhibitor, herein referred to as Mpro-IN-8, in Vero-E6 cell lines, a commonly used model for studying SARS-CoV-2 infection.

Mechanism of Action

SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein at specific sites. Mpro inhibitors are designed to bind to the active site of the enzyme, thereby preventing it from processing the polyproteins and halting viral replication. These inhibitors can be either covalent or non-covalent. Covalent inhibitors form a stable bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inhibition. Non-covalent inhibitors bind to the active site through reversible interactions.

Data Presentation

The following table summarizes representative quantitative data for various SARS-CoV-2 Mpro inhibitors tested in Vero-E6 cells, providing a reference for expected efficacy and toxicity.

| Inhibitor | IC50 (µM) | EC50 (µM) in Vero-E6 | CC50 (µM) in Vero-E6 | Reference |

| N3 | - | 16.77 | >100 | |

| GC376 | - | 1.0 | >100 | |

| Boceprevir | - | - | - | |

| Telaprevir | - | - | - | |

| PF-7817883 | 0.121 | 0.0313 (USA-WA1) | >100 | |

| MI-09 | - | - | >500 | |

| MI-30 | - | - | >500 | |

| RAY1216 | - | 0.095 (Original strain) | 511 | |

| TPM16 | 0.16 | 2.82 | >200 | |

| D-4-77 | - | 0.49 | - | |

| GD-9 | - | 2.64 | 12.5 |

IC50: Half-maximal inhibitory concentration against the Mpro enzyme. EC50: Half-maximal effective concentration in inhibiting viral replication in cell culture. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Cell Culture and Maintenance

Vero-E6 cells (ATCC CRL-1586) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

This protocol determines the toxicity of Mpro-IN-8 on Vero-E6 cells.

Materials:

-

Vero-E6 cells

-

Complete DMEM

-

Mpro-IN-8

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT assay kit

-

Plate reader

Procedure:

-

Seed Vero-E6 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of Mpro-IN-8 in complete DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the ability of Mpro-IN-8 to inhibit SARS-CoV-2 replication.

Materials:

-

Vero-E6 cells

-

SARS-CoV-2 virus stock

-

Complete DMEM

-

Mpro-IN-8

-

24-well plates

-

Agarose or methylcellulose overlay medium

-

Crystal violet solution

-

Formalin

Procedure:

-

Seed Vero-E6 cells in a 24-well plate at a density of 1 × 10^5 cells/well and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of Mpro-IN-8 in DMEM.

-

Infect the cell monolayer with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add 1 mL of overlay medium containing different concentrations of Mpro-IN-8 to each well.

-

Incubate the plates for 3 days at 37°C to allow for plaque formation.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the overlay and stain the cells with 0.2% crystal violet solution.

-

Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the reduction in infectious virus particles produced in the presence of Mpro-IN-8.

Materials:

-

Vero-E6 cells

-

SARS-CoV-2 virus stock

-

Complete DMEM

-

Mpro-IN-8

-

96-well plates

-

qRT-PCR reagents and instrument

Procedure:

-

Seed Vero-E6 cells in a 96-well plate.

-

Infect the cells with SARS-CoV-2 at a specific MOI.

-

After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of Mpro-IN-8.

-

Incubate for 24-48 hours.

-

Harvest the cell culture supernatant.

-

Quantify the viral RNA in the supernatant using qRT-PCR or determine the infectious virus titer using a TCID50 assay on fresh Vero-E6 cells.

-

Calculate the reduction in viral yield compared to the untreated control.

Visualizations

Caption: Workflow for cytotoxicity and antiviral assays.

Caption: SARS-CoV-2 Mpro inhibition mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SARS-CoV-2 main protease (Mpro): Structure, function, and emerging therapies for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. SARS-CoV-2 Main Protease: Significance and symbolism [wisdomlib.org]

Application of SARS-CoV-2 Mpro-IN-8 in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. SARS-CoV-2 Mpro-IN-8, also identified as compound 6b, is a novel isatin derivative that has demonstrated inhibitory activity against this critical viral enzyme. This document provides detailed application notes and protocols for the utilization of SARS-CoV-2 Mpro-IN-8 in antiviral drug discovery research.

Mechanism of Action

SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex. Inhibition of Mpro activity blocks the viral life cycle, thus preventing viral replication. SARS-CoV-2 Mpro-IN-8 acts as an inhibitor of this enzyme. Docking studies suggest that it binds to the active site of the Mpro, interacting with key catalytic residues such as His41 and Cys145, thereby preventing the substrate from binding and being processed.[1]

Quantitative Data

The following tables summarize the in vitro efficacy of SARS-CoV-2 Mpro-IN-8 (compound 6b) against the SARS-CoV-2 main protease and its effect on host cell viability.

Table 1: In Vitro Antiviral Activity of SARS-CoV-2 Mpro-IN-8

| Compound | Target | Assay Type | Cell Line | IC50 (µg/mL) |

| SARS-CoV-2 Mpro-IN-8 (6b) | SARS-CoV-2 | Cell-Based | VERO-E6 | 4.33[1] |

Table 2: Cytotoxicity Profile of SARS-CoV-2 Mpro-IN-8

| Compound | Assay Type | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |

| SARS-CoV-2 Mpro-IN-8 (6b) | MTT Assay | VERO-E6 | 564.74[1] | 130.4[1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of SARS-CoV-2 Mpro by Mpro-IN-8 blocks viral polyprotein cleavage.

Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of Mpro-IN-8.

Experimental Protocols

Cell-Based Antiviral Inhibitory Assay

This protocol is used to determine the concentration of SARS-CoV-2 Mpro-IN-8 required to inhibit virus-induced cytopathic effect (CPE) in VERO-E6 cells.

Materials:

-

VERO-E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SARS-CoV-2 viral stock

-

SARS-CoV-2 Mpro-IN-8 (compound 6b)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed VERO-E6 cells in a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of SARS-CoV-2 Mpro-IN-8 in DMEM.

-

Infection and Treatment:

-

Remove the culture medium from the cells.

-

Add the diluted compound to the wells.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of SARS-CoV-2 Mpro-IN-8 that is toxic to host cells.

Materials:

-

VERO-E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SARS-CoV-2 Mpro-IN-8 (compound 6b)

-

96-well cell culture plates

-

MTT solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed VERO-E6 cells in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of SARS-CoV-2 Mpro-IN-8 in DMEM.

-

Add the diluted compound to the wells.

-

Include a cell control (cells with no compound).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Experimental Design of Spiroindole Mpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental evaluation of spiroindole compounds as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. The protocols outlined below cover the essential in vitro and cell-based assays required to determine the inhibitory activity, cellular efficacy, and safety profile of these novel compounds.

Introduction to Spiroindole Mpro Inhibitors

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription.[1] As such, Mpro represents a prime target for the development of antiviral therapeutics. The spirooxindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[2] Spiroindole-containing compounds have been investigated for their potential as Mpro inhibitors, aiming to disrupt viral replication by blocking the proteolytic activity of this key enzyme.[3][4] The mechanism of action for these inhibitors typically involves binding to the active site of Mpro, which contains a Cys-His catalytic dyad, thereby preventing the processing of the viral polyprotein.[1]

Experimental Workflow for Screening and Characterization

The following workflow outlines a systematic approach to identify and characterize novel spiroindole Mpro inhibitors.

Caption: A streamlined workflow for the identification and development of spiroindole Mpro inhibitors.

Key Experimental Protocols

Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)

This protocol describes a high-throughput screening assay to measure the in vitro inhibitory activity of spiroindole compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., containing the Mpro cleavage site)

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Spiroindole compounds dissolved in DMSO

-

Positive control inhibitor (e.g., PF-00835231)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-